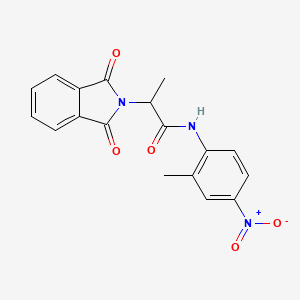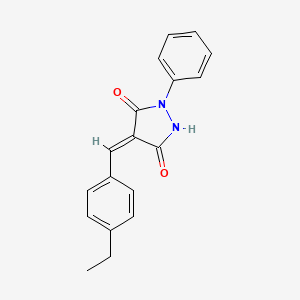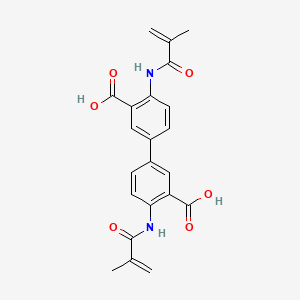![molecular formula C31H27NO3 B4982474 1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)
1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione, commonly known as DTT, is a chemical compound that belongs to the class of tricyclic compounds. DTT has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
DTT has been extensively studied for its potential applications in various fields of science. In biochemistry, DTT is used as a reducing agent to break disulfide bonds in proteins, thus aiding in the analysis of protein structure and function. In pharmacology, DTT has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. DTT has also been studied for its potential use as an anti-tumor agent in cancer therapy.
Mécanisme D'action
DTT acts as a reducing agent by breaking disulfide bonds in proteins. Disulfide bonds are covalent bonds that form between two cysteine residues in proteins. These bonds play a crucial role in protein structure and function. DTT reduces disulfide bonds by donating electrons to the sulfur atoms in cysteine residues, resulting in the formation of two thiol groups. This process leads to the unfolding of the protein, which aids in the analysis of protein structure and function.
Biochemical and Physiological Effects:
DTT has several biochemical and physiological effects. In biochemistry, DTT is used to break disulfide bonds in proteins, which aids in the analysis of protein structure and function. In pharmacology, DTT has been shown to have neuroprotective effects and potential anti-tumor activity. DTT has also been shown to have anti-inflammatory effects in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DTT has several advantages and limitations for lab experiments. One of the advantages of DTT is its ability to break disulfide bonds in proteins, which aids in the analysis of protein structure and function. DTT is also relatively inexpensive and readily available. One of the limitations of DTT is its potential toxicity to cells and tissues. DTT can also interfere with other biochemical reactions in cells, which can lead to false results in experiments.
Orientations Futures
There are several future directions for research on DTT. One area of research is the development of DTT-based therapies for neurodegenerative disorders and cancer. Another area of research is the development of new reducing agents that are less toxic and more specific than DTT. Additionally, research can be conducted to explore the potential use of DTT in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, DTT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTT acts as a reducing agent by breaking disulfide bonds in proteins, which aids in the analysis of protein structure and function. DTT has several advantages and limitations for lab experiments, and there are several future directions for research on DTT. Overall, DTT has the potential to make significant contributions to various fields of science and technology.
Méthodes De Synthèse
DTT can be synthesized using a multistep reaction process. The synthesis process involves the reaction of 1,2-diaminocyclohexane with 4,4,5,5-tetramethyl-2-(2-nitrovinyl)-1,3,2-dioxaborolane, followed by the reduction of the nitro group to amino group using palladium on carbon. The final step involves the reaction of the amino group with 1,3-diphenylpropane-1,3-dione to form DTT.
Propriétés
IUPAC Name |
1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO3/c1-3-30-23(20-14-8-5-9-15-20)24(21-16-10-6-11-17-21)31(4-2,29(30)35)26-25(30)27(33)32(28(26)34)22-18-12-7-13-19-22/h5-19,25-26H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWZFBOPHBPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C3C(C(=O)N(C3=O)C4=CC=CC=C4)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4982391.png)

![2-[5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4982409.png)
![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)


![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
![1-(4-methyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4982458.png)
![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)



![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)
